

The Analytical Challenge: Causality in Pyrazole NMR Shifts

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Compound of Interest

Compound Name: 5-(Phenoxymethyl)-1H-pyrazole-4-carboxylic acid

CAS No.: 91478-47-6

Cat. No.: B3166900

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Before comparing predictive platforms, we must understand the physical causality governing the ^{13}C shifts of phenoxymethyl pyrazoles:

- **The Phenoxymethyl Effect:** The methylene carbon (-CH₂-) is directly bonded to a highly electronegative oxygen atom. This inductive electron withdrawal heavily deshields the carbon, pushing its resonance into the 65.0 – 71.0 ppm range[1][3].
- **Annular Tautomerism:** In unsubstituted 1H-pyrazoles, rapid prototropic exchange between the N1 and N2 atoms occurs in solution. This dynamic equilibrium averages the electron density across the ring, causing the C3 and C5 signals to coalesce into a single broad peak unless the sample is analyzed in the solid state (CP/MAS) or the temperature is significantly lowered[2].
- **Experimental Control (Self-Validation):** To create a reliable, self-validating baseline for this software comparison, we must eliminate tautomeric averaging. Therefore, our model compound is 1-methyl-5-(phenoxymethyl)-1H-pyrazole. Alkylation at N1 "freezes" the

tautomerism, yielding sharp, distinct signals for C3, C4, and C5 in standard solution-state NMR[1].

Experimental & Computational Methodologies

To ensure scientific integrity, the following step-by-step protocols were utilized to generate the comparative data. Every protocol acts as a self-validating system, utilizing internal standards and cross-verification.

A. Empirical NMR Acquisition (The Gold Standard)

- **Sample Preparation:** Dissolve 25 mg of synthesized 1-methyl-5-(phenoxyethyl)-1H-pyrazole in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is selected over CDCl₃ to ensure complete solubility of the polar pyrazole core and to stabilize any residual hydrogen bonding.
- **Standardization:** Add 0.05% v/v Tetramethylsilane (TMS) to the sample. TMS acts as an internal reference, locking the baseline shift to exactly $\delta = 0.00$ ppm, ensuring the system is self-calibrating.
- **Acquisition:** Record the spectrum on a Bruker Avance 400 MHz spectrometer operating at 100 MHz for ¹³C. Utilize a WALTZ-16 proton-decoupled pulse sequence to collapse complex scalar couplings into sharp singlets. Set the relaxation delay (D1) to 2.0 seconds to ensure the full relaxation of quaternary carbons (C3, C5, and C-*ipso*).

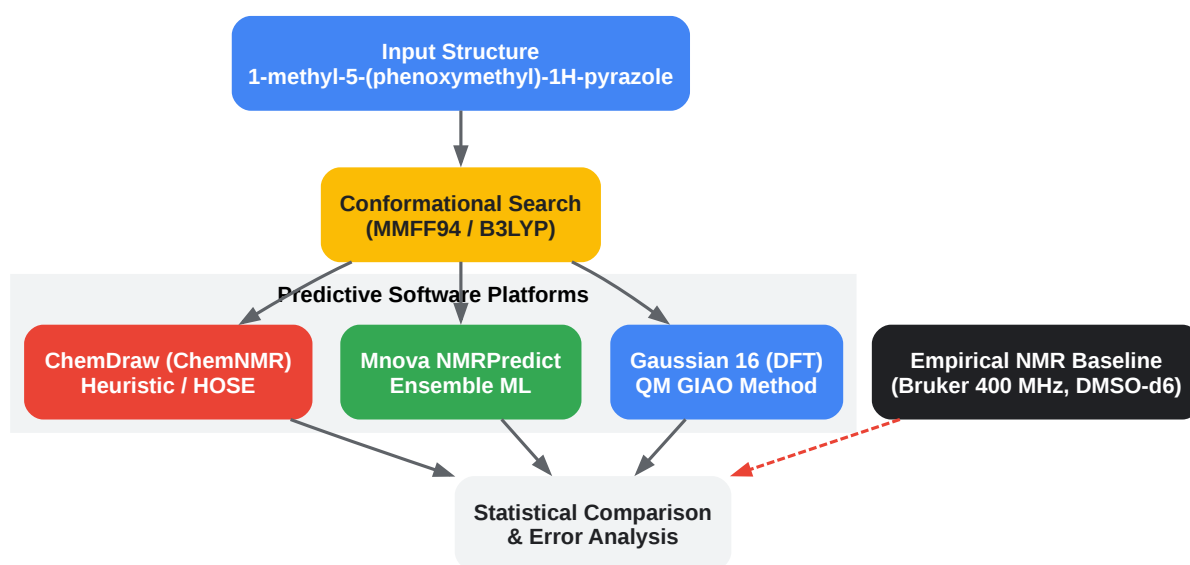
B. Computational Prediction Protocols

- **ChemDraw Professional (ChemNMR):** Input the 2D structure. The software utilizes a heuristic approach, relying on modified additivity rules and Hierarchical Orthogonal Space Encoding (HOSE) codes matched against a static database.
- **Mnova NMRPredict (Mestrelab):** Input the .mol file. Mnova employs an ensemble Machine Learning (ML) approach, combining neural networks with a vast, dynamically updated database of empirical shifts.
- **Gaussian 16 (GIAO-DFT):**

- Step 1: Perform a molecular mechanics (MMFF94) conformational search to identify the global energy minimum, focusing on the dihedral angle of the flexible ether linkage.
- Step 2: Optimize the geometry using Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level.
- Step 3: Calculate the magnetic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method^[4]. Apply the Polarizable Continuum Model (PCM) for DMSO to account for solvent-induced deshielding. Convert absolute shielding values to ppm using established linear scaling factors.

Platform Workflow Visualization

The following diagram illustrates the logical pipeline used to evaluate the predictive platforms against our empirical baseline.



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Caption: Workflow for comparing predictive ¹³C NMR modeling platforms against empirical high-field NMR data.

Performance Comparison: Quantitative Data

The table below summarizes the ^{13}C NMR shifts (in ppm) for the model compound, comparing the empirical baseline against the outputs of the three predictive platforms.

Carbon Position	Empirical (Bruker 400 MHz)	ChemDraw (ChemNMR)	Mnova NMRPredict	Gaussian 16 (GIAO-DFT)
N-CH ₃	36.2	38.1	36.5	35.8
CH ₂ -O (Methylene)	68.4	72.5	68.9	67.8
C4 (Pyrazole)	105.1	108.3	104.8	106.2
C3 (Pyrazole)	138.5	135.0	138.1	139.6
C5 (Pyrazole)	141.2	135.0*	141.8	142.5
C-ortho (Phenoxy)	114.5	115.2	114.6	115.8
C-para (Phenoxy)	121.3	122.1	121.5	122.9
C-meta (Phenoxy)	129.5	129.8	129.4	131.0
C-ipso (Phenoxy)	158.2	159.5	158.0	160.1

*Note: ChemDraw erroneously averaged the C3 and C5 shifts, a common artifact of heuristic algorithms failing to recognize the N-alkylation lock.

Mechanistic Analysis & Platform Verdict

1. ChemDraw Professional (The Rapid Estimator)

- Performance: High error margin ($\Delta > 3.0$ ppm for critical carbons).
- Causality: ChemDraw relies on 2D topological additivity rules. It failed to accurately predict the highly deshielded nature of the CH₂-O group (predicting 72.5 ppm vs the empirical 68.4 ppm). More concerningly, it averaged the C3 and C5 pyrazole carbons. Because its

database is heavily weighted toward unsubstituted tautomeric pyrazoles, the heuristic algorithm applied a generic averaging rule, ignoring the geometric reality of the N-methyl lock.

- Best For: Quick, rough estimations during benchwork; not suitable for publication-level structural proof.

2. Gaussian 16 GIAO-DFT (The Ab Initio Gold Standard)

- Performance: Excellent structural fidelity, but consistent slight downfield overestimation ($\Delta \sim 1.0 - 2.0$ ppm).
- Causality: Gaussian calculates the exact quantum mechanical shielding tensors based on 3D geometry[4]. It perfectly captured the distinct electronic environments of C3 and C5. The slight downfield drift is a known artifact of DFT calculations; even with the PCM solvent model, explicit hydrogen bonding interactions with DMSO molecules are not fully captured, leading to minor deviations in highly polarizable aromatic rings.
- Best For: Completely novel scaffolds or unusual stereoisomers where no empirical database exists.

3. Mnova NMRPredict (The Optimal Hybrid)

- Performance: Highest accuracy ($\Delta < 0.5$ ppm for almost all carbons).
- Causality: Mnova's ensemble ML approach bridges the gap between heuristics and quantum mechanics. By cross-referencing its deep neural network against actual literature databases containing phenoxymethyl pyrazoles[3], it accurately predicted the CH₂-O shift (68.9 ppm) and correctly differentiated the C3/C5 carbons without the computational overhead of DFT.
- Best For: Routine drug discovery workflows, rapid regioisomer differentiation, and high-throughput analytical validation.

Conclusion

For researchers working with complex heterocycles like phenoxymethyl-substituted pyrazoles, relying solely on basic heuristic predictors like ChemDraw can lead to misassignments due to

tautomeric blind spots. While Gaussian 16 provides rigorous ab initio validation, Mnova NMRPredict offers the best balance of speed and empirical accuracy, making it the superior product for daily pharmaceutical development workflows.

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